molecular formula C8H5BrClIO2 B2712498 Methyl 3-Bromo-5-chloro-4-iodobenzoate CAS No. 1160574-80-0

Methyl 3-Bromo-5-chloro-4-iodobenzoate

Cat. No.: B2712498
CAS No.: 1160574-80-0
M. Wt: 375.38
InChI Key: APSNCTJNWJPDAS-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-5-chloro-4-iodobenzoate is a high-value, trihalogenated benzoate ester building block specifically designed for advanced chemical synthesis and research applications. This multifunctional scaffold features three distinct halogen substituents (bromine, chlorine, and iodine) strategically positioned on the aromatic ring, enabling sequential cross-coupling reactions including Suzuki, Sonogashira, and Buchwald-Hartwig animations through selective metal-halogen bond activation. The electron-deficient nature of the benzoate core, combined with its halogen diversity, makes it particularly valuable in pharmaceutical research for developing kinase inhibitors, receptor modulators, and other bioactive small molecules, especially where steric hindrance and electronic effects direct regioselective synthesis. The methyl ester moiety provides additional synthetic versatility, serving as a protected carboxylic acid functionality that can be readily hydrolyzed to the corresponding acid or transformed into amide derivatives. As a crystalline solid with recommended storage at 2-8°C under inert atmosphere to preserve halogen reactivity , this compound offers researchers exceptional stability for long-term projects while maintaining reactivity when needed. Strictly for Research Use Only, this specialty chemical is an essential tool for medicinal chemists, materials scientists, and chemical biologists exploring structure-activity relationships, molecular electronics, and advanced polymer systems requiring precise structural control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSNCTJNWJPDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Bromo 5 Chloro 4 Iodobenzoate and Analogous Architectures

Convergent and Divergent Synthetic Pathways for Highly Substituted Aromatic Esters

Constructing highly substituted aromatic esters like Methyl 3-Bromo-5-chloro-4-iodobenzoate can be approached through either convergent or divergent strategies. A convergent synthesis would involve preparing substituted fragments separately before combining them in a late-stage coupling reaction. A divergent approach, which is more common for such structures, starts with a simpler aromatic core, such as methyl benzoate (B1203000), and sequentially introduces the functional groups. This latter strategy allows for the synthesis of a variety of analogues from a common intermediate.

Sequential halogenation is a fundamental divergent strategy for building polyhalogenated aromatic compounds. This method relies on the principles of electrophilic aromatic substitution (EAS), where the directing effects of the substituents already present on the ring dictate the position of the incoming electrophile (in this case, a halogen). openstax.orgunizin.org

The methyl ester group (-COOCH₃) is a deactivating and meta-directing group due to its electron-withdrawing nature. reddit.com Conversely, halogen substituents (Cl, Br, I) are also deactivating but are ortho, para-directors because their electron-donating resonance effect, though weaker than their inductive withdrawal, directs incoming electrophiles to these positions. openstax.org

A plausible pathway for synthesizing this compound via sequential halogenation would need to carefully consider the order of halogen introduction to achieve the 3, 5-dibromo/chloro and 4-iodo substitution pattern relative to the ester group at position 1.

Starting Material: Methyl benzoate.

First Halogenation (Bromination/Chlorination): Introducing the first halogen (e.g., bromine) via EAS would direct it to the meta position, yielding methyl 3-bromobenzoate.

Second Halogenation (Chlorination/Bromination): The second halogenation would be directed by both the meta-directing ester group and the ortho, para-directing bromine. This would lead to substitution at the C5 position (meta to the ester and ortho to the bromine), yielding methyl 3-bromo-5-chlorobenzoate.

Third Halogenation (Iodination): The final iodination step would be directed to the C4 position, which is ortho to both the C3-bromo and C5-chloro substituents.

The conditions for each halogenation step must be carefully controlled to ensure selectivity and avoid side reactions.

Step Reaction Typical Reagents & Conditions Directing Influence
1BrominationBr₂, FeBr₃-COOCH₃ directs to C3 (meta)
2ChlorinationCl₂, FeCl₃-COOCH₃ directs to C5 (meta); -Br directs to C5 (ortho)
3IodinationI₂, HNO₃ or other oxidizing agent-Br and -Cl direct to C4 (ortho)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative to classical EAS for functionalizing aromatic rings. nih.govmdpi.com These methods can be highly selective, particularly in polyhalogenated systems where the reactivity of C-X bonds follows the general trend C-I > C-Br > C-Cl. nih.gov This differential reactivity allows for selective coupling at one position while leaving other halogens intact for subsequent transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net For synthesizing analogues of this compound, one could start with a polyhalogenated benzoate and selectively couple one position. For instance, starting with methyl 3,4,5-tribromobenzoate, the more reactive C-Br bond at the 4-position could potentially be selectively coupled, or a di-substituted compound could be functionalized. The choice of catalyst, ligand, and base is crucial for controlling selectivity. nih.govresearchgate.net

Parameter Typical Conditions for Suzuki-Miyaura Coupling Reference
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ organic-synthesis.com
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos) nih.gov
Base Na₂CO₃, K₂CO₃, K₃PO₄, CsF organic-synthesis.com
Solvent Toluene, Dioxane, THF, DMF, often with water nih.gov
Temperature Room Temperature to >100 °C nih.gov

The Stille coupling reaction pairs an organic halide with an organotin compound (organostannane) and is catalyzed by palladium. organic-chemistry.orgwikipedia.org Like the Suzuki reaction, it is highly versatile and tolerates a wide range of functional groups. youtube.com The reactivity of the C-X bond in the Stille reaction also generally follows C-I > C-Br > C-Cl, allowing for selective functionalization of polyhalogenated aromatics. wikipedia.org This methodology could be used to introduce aryl or alkyl groups at a specific position on a pre-halogenated benzoate ring to create various analogues. The main disadvantage of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Component Examples Reference
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ harvard.edu
Organotin Reagent R-Sn(Bu)₃, R-Sn(Me)₃ youtube.com
Solvent THF, DMF, Toluene harvard.edu
Additives CuI, LiCl (can accelerate the reaction) organic-chemistry.org

This method offers a direct route to aromatic esters by reacting an aryl halide with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst. rsc.org A potential synthesis for this compound could start with 1-bromo-3-chloro-4-iodobenzene. An alkoxycarbonylation reaction using methanol (B129727) and CO would introduce the methyl ester group. This approach is advantageous as it builds the ester functionality directly onto a pre-existing polyhalogenated scaffold. Various sources of CO can be used, including CO gas or solid CO precursors like molybdenum hexacarbonyl. rsc.orgresearchgate.net

Parameter Typical Conditions for Alkoxycarbonylation Reference
Aryl Halide Aryl Iodides, Bromides, or Triflates researchgate.net
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ researchgate.netrsc.org
CO Source CO gas, Mo(CO)₆, Formic Acid rsc.orgrsc.org
Alcohol Methanol (for methyl esters) rsc.org
Base Triethylamine (Et₃N) or other organic bases researchgate.net
Solvent Neat alcohol, DMF, Toluene researchgate.net

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. libretexts.org Unlike the more common electrophilic substitutions, SₙAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org

The target molecule, this compound, and its direct precursors lack the strong ortho/para EWGs required to activate the ring for SₙAr. The ester group is a deactivator, but it is meta-directing and not sufficiently powerful to facilitate this reaction pathway under standard conditions. Therefore, nucleophilic aromatic substitution is generally not a viable primary strategy for the synthesis of this specific compound or its close analogues unless a precursor with appropriate activating groups is used and later converted. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches to Aromatic Functionalization

Regioselectivity and Stereoselectivity in Polyhalogenated Aromatic Synthesis

The synthesis of polyhalogenated aromatic compounds like this compound demands precise control over the placement of each halogen substituent, a concept known as regioselectivity. Stereoselectivity is generally not a factor in the synthesis of planar aromatic rings themselves. The final arrangement of the bromo, chloro, and iodo groups is determined by the sequential introduction of these atoms onto the aromatic ring, guided by the directing effects of the substituents already present.

In electrophilic aromatic substitution, the primary method for introducing halogens, existing groups on the ring direct incoming electrophiles to specific positions. For instance, an electron-withdrawing group like a carboxylic acid or ester typically directs incoming substituents to the meta position. Conversely, halogens are ortho-, para-directors. The synthesis of a polysubstituted benzene (B151609) ring therefore requires careful strategic planning.

The relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a key factor in reactions like palladium-catalyzed cross-couplings, which are often used to build complex aromatic structures. acs.org While not a direct halogenation method, this reactivity difference is a fundamental principle in the chemistry of polyhalogenated compounds. For direct halogenation, the challenge lies in overcoming the deactivating effects of existing halogens while controlling the position of the next one. The selectivity in such cases can be governed by a combination of steric hindrance and electronic factors. nih.gov In complex systems, computational models are sometimes used to predict the most likely sites for substitution by analyzing factors like distortion energy and the interaction between the aromatic compound's orbitals and the electrophile. acs.orgresearchgate.net

Table 1: Factors Influencing Regioselectivity in Aromatic Halogenation

Factor Description Impact on Substitution Pattern
Directing Groups Existing substituents on the ring that electronically favor substitution at certain positions. Electron-donating groups direct ortho and para; electron-withdrawing groups direct meta. Halogens are an exception, being deactivating but ortho, para-directing.
Steric Hindrance The physical bulk of substituents can block access to adjacent positions. Substitution at sterically crowded positions (e.g., between two existing groups) is disfavored.
Reaction Conditions Choice of catalyst, solvent, and temperature can influence the outcome. Polar solvents can accelerate halogenation of activated rings like phenols. The choice of Lewis acid can affect electrophile strength. wikipedia.org
Order of Substitution The sequence in which halogens are introduced is critical to achieving the desired final product. A retrosynthetic analysis is often employed to determine the optimal synthetic sequence based on known directing effects. solubilityofthings.com

Advanced Esterification Techniques and Functional Group Introduction

The final step in the synthesis of this compound is the formation of the methyl ester from the corresponding carboxylic acid. While the Fischer-Speier esterification—the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst—is the most common method, its efficiency can be limited with sterically hindered or electronically deactivated substrates. rug.nlnih.gov The presence of multiple large halogen atoms on the aromatic ring can impede the approach of the alcohol to the carboxyl group.

To overcome these challenges, a variety of advanced esterification techniques have been developed. These methods often involve activating the carboxylic acid to make it more reactive.

Carbodiimide-mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under mild conditions. rug.nl

Mitsunobu Reaction: This method uses a phosphine (like triphenylphosphine) and an azodicarboxylate to activate the alcohol, allowing it to react with the carboxylic acid. rug.nl A significant drawback is the formation of stoichiometric amounts of phosphine oxide, which can complicate purification. nih.gov

Use of Highly Active Intermediates: Carboxylic acids can be converted into more reactive intermediates, such as benzotriazole (B28993) esters, which then readily react with alcohols. researchgate.net

Solid-phase Catalysts: The use of catalysts like dried Dowex H+ resin, sometimes with additives like sodium iodide (NaI), can effectively promote the esterification of very sterically hindered acids and alcohols under relatively mild conditions. nih.gov

Table 2: Comparison of Selected Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Alcohol, Strong Acid (e.g., H₂SO₄) Typically requires heat and excess alcohol Simple, inexpensive reagents Reversible; may be inefficient for hindered substrates
Carbodiimide/DMAP Alcohol, DCC/EDC, DMAP Mild, often room temperature High yields for hindered acids Carbodiimide byproducts can be difficult to remove
N-Bromosuccinimide (NBS) Catalysis Alcohol, catalytic NBS Neat (solvent-free), 70 °C Metal-free, simple procedure May not be suitable for all functional groups
Dowex H+/NaI Alcohol, Dowex H+ resin, NaI Mild to moderate heat Good for highly hindered esters, simple workup Requires preparation of dried resin

Optimization Protocols for Reaction Yield and Purity in Complex Organic Syntheses

Achieving a high yield and purity for a multi-step synthesis of a complex molecule is a significant challenge. solubilityofthings.com Reaction optimization is a critical process that involves systematically altering reaction parameters to find the conditions that provide the best outcome. sigmaaldrich.comnumberanalytics.com

One common, though not always efficient, method is the one-variable-at-a-time (OVAT) approach, where single parameters are adjusted sequentially. numberanalytics.com A more robust and modern approach is the use of statistical methods like Design of Experiments (DoE). DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading) to build a mathematical model that describes how these inputs affect the output (e.g., yield, purity). acs.org This method can efficiently identify the optimal conditions and reveal any interactions between variables. numberanalytics.com

For a synthesis involving multiple halogenation and an esterification step, optimization would be applied at each stage. Key parameters to investigate include:

Catalyst: Type and loading of the Lewis acid for halogenation or the catalyst for esterification.

Solvent: Polarity and aprotic/protic nature of the solvent.

Temperature: Balancing reaction rate with the potential for side reactions.

Reaction Time: Ensuring the reaction goes to completion without product degradation.

Reagent Stoichiometry: The molar ratios of reactants.

High-throughput screening techniques can be employed to rapidly evaluate a wide array of conditions in parallel, accelerating the optimization process. numberanalytics.com The ultimate goal is to develop a reproducible and scalable process that maximizes yield and minimizes impurities, thereby simplifying purification. sigmaaldrich.com

Mechanistic Insights into Synthetically Relevant Transformations

The key transformations in synthesizing the target molecule are electrophilic aromatic halogenation and esterification. Understanding the mechanisms of these reactions is fundamental to controlling them.

Electrophilic Aromatic Halogenation This reaction proceeds via a multi-step mechanism. theorango.com For chlorination or bromination, the halogen (e.g., Br₂) is not electrophilic enough to react directly with a deactivated aromatic ring. libretexts.org A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. wikipedia.orgyoutube.com

Generation of the Electrophile: The Lewis acid interacts with the halogen molecule, polarizing the halogen-halogen bond and forming a highly electrophilic complex, which can be thought of as containing a "Br⁺" or "Cl⁺" equivalent. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic halogen, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. theorango.commasterorganicchemistry.com This step is typically the rate-limiting step of the reaction.

Rearomatization: A weak base, often the [FeBr₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new halogen. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

The mechanism for iodination can be slightly different, often requiring an oxidizing agent (like nitric acid) to generate the iodine electrophile ("I⁺"). wikipedia.org

Fischer Esterification The acid-catalyzed esterification mechanism is a reversible process:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated (often by the alcohol or water in the mixture) to yield the final ester product and regenerate the acid catalyst.

Each step in this process is in equilibrium, which is why reaction conditions, such as removing water as it forms, are often manipulated to drive the reaction toward the product.

Mechanistic and Kinetic Investigations of Reactions Involving Methyl 3 Bromo 5 Chloro 4 Iodobenzoate

Elucidation of Reaction Mechanisms for Carbon-Halogen Bond Activation

The activation of a carbon-halogen (C-X) bond is the initial and often rate-determining step in many synthetic transformations, particularly in cross-coupling reactions. For a substrate like Methyl 3-bromo-5-chloro-4-iodobenzoate, the selective activation of one C-X bond over the others is paramount. The primary mechanisms for this activation include oxidative addition in transition-metal catalysis and nucleophilic addition pathways.

The reactivity of the C-X bonds generally follows the order C-I > C-Br > C-Cl, which is inversely related to the bond dissociation energy. The C-I bond is the longest and weakest, making it the most susceptible to cleavage.

Oxidative Addition: In transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, a low-valent metal complex (e.g., Pd(0)) inserts into the C-X bond. nih.gov This process, known as oxidative addition, forms a new organometallic intermediate, formally oxidizing the metal center (e.g., to Pd(II)). nih.gov The selectivity of this step is highly dependent on the halogen, with oxidative addition occurring preferentially at the C-I bond, followed by C-Br, and then C-Cl.

Nucleophilic Addition: Density Functional Theory (DFT) calculations on similar systems have shown that nucleophilic addition pathways can also be viable. researchgate.net In this mechanism, a nucleophilic species attacks the carbon atom of the C-X bond. For the activation of C-I, C-Br, and C-Cl bonds by a pincer-type phosphorus(III) species, studies revealed that nucleophilic addition pathways are energetically preferred over direct oxidative addition. researchgate.net The calculated reaction barriers for the activation of different carbon-halogen bonds via a nucleophilic addition pathway highlight the greater reactivity of the C-I bond.

Table 1: Calculated Reaction Barriers for C-X Bond Activation via Nucleophilic Addition
Carbon-Halogen BondReaction Barrier (kcal/mol)
C-I17.8
C-Br20.8
C-Cl25.5

Data sourced from DFT calculations on the activation of C–X bonds in benzyl (B1604629) halides by a pincer-type phosphorus(III) species.

Kinetic Studies of Halogen Displacement and Cross-Coupling Reactions

Kinetic studies of reactions involving polyhalogenated arenes provide quantitative insight into the reactivity differences between the various halogen substituents. The rate of halogen displacement in cross-coupling reactions is directly influenced by the mechanism, particularly the oxidative addition step. nih.gov

Due to the weaker carbon-iodine bond, reactions involving the C-I bond of this compound exhibit the fastest kinetics. This allows for selective functionalization at the iodo-substituted position under carefully controlled conditions. By keeping reaction times short or using milder temperatures, it is possible to achieve displacement of the iodine atom while leaving the C-Br and C-Cl bonds intact.

Table 2: Relative Reaction Rates in Cross-Coupling Reactions
Halogen SubstituentRelative Rate of Oxidative AdditionGoverning Factor
Iodine (I)FastestLowest C-X Bond Dissociation Energy
Bromine (Br)IntermediateIntermediate C-X Bond Dissociation Energy
Chlorine (Cl)SlowestHighest C-X Bond Dissociation Energy

Influence of Electronic and Steric Effects of Halogens on Reactivity Profiles

The reactivity of each halogen on the benzene (B151609) ring is governed by a combination of electronic (inductive and resonance) and steric effects. aakash.ac.in

Electronic Effects: Halogens exert two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. researchgate.net This effect deactivates the ring towards electrophilic substitution. The strength of the inductive effect follows the order of electronegativity: Cl > Br > I. quora.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system. researchgate.netlibretexts.org This effect donates electron density to the ring, particularly at the ortho and para positions.

Steric Effects: The atomic radius of the halogens increases down the group (I > Br > Cl). libretexts.org The larger size of the iodine atom can cause steric hindrance, which may influence the approach of catalysts and reagents. However, its significantly weaker bond energy is the dominant factor in its higher reactivity in bond-breaking reactions like oxidative addition.

Table 3: Properties of Halogens Influencing Reactivity
PropertyChlorine (Cl)Bromine (Br)Iodine (I)
Electronegativity (Pauling Scale)3.162.962.66
Covalent Radius (pm)99114133
C(aryl)-X Bond Dissociation Energy (kJ/mol)~400~330~270

Role of Catalytic Species and Ligand Design in Promoting Specific Reaction Pathways

Achieving site-selectivity in the cross-coupling of polyhalogenated arenes is a significant challenge due to the similar reactivity of the C-X bonds. nih.gov The choice of catalyst and, more importantly, the design of the ancillary ligands play a crucial role in controlling which halogen reacts. acs.org

Modern catalysis has moved beyond relying solely on the intrinsic reactivity differences of the halogens. Ligand design is a powerful tool for directing a catalyst to a specific site. For instance, bulky phosphine (B1218219) ligands can introduce steric control, favoring reaction at the least hindered position.

A more advanced strategy involves the use of noncovalent interactions, such as electrostatic interactions, between the ligand and the substrate. acs.org By using sulfonated phosphine ligands (e.g., sSPhos), an attractive electrostatic interaction can be established between the negatively charged sulfonate group on the ligand and a partially positive region of the substrate, thereby guiding the metal catalyst to a specific C-X bond. cam.ac.uk This fine-tuning, achieved by systematically varying ligand and cation parameters, enables a high degree of control over site-selectivity in both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) coupling reactions, even on substrates with multiple, closely spaced chlorine atoms. acs.orgcam.ac.uk

Radical Borylation Mechanistic Studies

Borylation reactions are vital for creating versatile organoboron compounds. While many borylation methods use transition metals, metal-free radical borylation has emerged as a powerful alternative, especially for aryl iodides. nih.gov

The mechanism of pyridine-catalyzed radical borylation of aryl halides involves the generation of an aryl radical. organic-chemistry.orgjiaolei.group This process is initiated by a single electron transfer (SET) to the aryl halide, leading to the cleavage of the C-X bond. organic-chemistry.org The C-I bond is most susceptible to this process.

The key steps in the proposed mechanism are:

Radical Initiation: An electron transfer process generates an aryl radical from the aryl halide (Ar-I).

Boryl Radical Formation: The pyridine (B92270) catalyst reacts with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), to form a pyridine-stabilized boryl radical. organic-chemistry.orgjiaolei.group

Radical Cross-Coupling: The highly reactive aryl radical selectively couples with the pyridine-stabilized boryl radical to form the desired C-B bond and the final arylboronate product. organic-chemistry.org

Mechanistic studies, including radical clock experiments and electron paramagnetic resonance (EPR) spectroscopy, have provided strong evidence for the involvement of these radical intermediates. nih.govorganic-chemistry.org This pathway offers a mild, transition-metal-free method for selectively functionalizing the C-I bond of substrates like this compound. researchgate.net

Advanced Spectroscopic and Structural Characterization Approaches for Methyl 3 Bromo 5 Chloro 4 Iodobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution NMR spectroscopy is an essential tool for determining the precise chemical structure of a molecule in solution. For Methyl 3-Bromo-5-chloro-4-iodobenzoate, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

A ¹H NMR spectrum would be expected to show two distinct signals for the aromatic protons and one signal for the methyl ester protons. The two aromatic protons are in different chemical environments and would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The methyl protons would also appear as a singlet.

A ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the methyl carbon, and the six carbons of the benzene (B151609) ring. The chemical shifts of the ring carbons are influenced by the electronegativity and position of the bromo, chloro, and iodo substituents.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic-HData not available-
Aromatic-HData not available-
Methyl (-OCH₃)Data not availableData not available
Carbonyl (C=O)-Data not available
Aromatic-C-Data not available
Aromatic-C-Data not available
Aromatic-C (C-Br)-Data not available
Aromatic-C (C-Cl)-Data not available
Aromatic-C (C-I)-Data not available
Aromatic-C (C-COOCH₃)-Data not available

Application of Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the absence of coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C1), providing unequivocal proof of the methyl ester's connectivity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification and Fragment Analysis in Mechanistic Studies

HRMS is critical for confirming the elemental composition of a molecule. For this compound (C₈H₅BrClIO₂), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value. bldpharm.com The presence of bromine and chlorine would create a distinctive isotopic pattern in the mass spectrum, providing a clear signature for the presence of these halogens.

Fragmentation analysis would reveal characteristic losses that help confirm the structure. Expected fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃) or the methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Structure Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).

Key vibrational modes for this compound would include:

A strong C=O stretching frequency for the ester carbonyl group.

C-O stretching vibrations for the ester linkage.

Aromatic C-H and C=C stretching and bending modes.

Vibrations corresponding to the C-Br, C-Cl, and C-I bonds in the low-frequency region of the spectrum.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester (C=O)StretchData not available
Ester (C-O)StretchData not available
Aromatic (C=C)StretchData not available
Aliphatic (C-H)StretchData not available
Aromatic (C-H)StretchData not available
C-IStretchData not available
C-BrStretchData not available
C-ClStretchData not available

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. A successful crystal structure determination would yield detailed geometric parameters.

Geometric Parameter Analysis (Bond Lengths, Bond Angles, Dihedral Angles)

Analysis of a crystal structure would provide precise measurements for all bond lengths (in Ångströms, Å) and bond angles (in degrees, °). This data would confirm the covalent structure and reveal any steric strain or distortions imposed by the bulky halogen substituents on the benzene ring. Dihedral angles would describe the orientation of the methyl ester group relative to the plane of the aromatic ring.

Table of Geometric Parameters (Hypothetical)

Bond Lengths

Bond Length (Å)
C-Br Data not available
C-Cl Data not available
C-I Data not available

Bond Angles

Angle **Value (°) **
C-C-Br Data not available
C-C-Cl Data not available
C-C-I Data not available

Dihedral Angles

Atoms **Angle (°) **

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dictated by a variety of intermolecular interactions, primarily driven by the substituted halogens and the methyl ester group. Halogen bonding is a significant directional interaction that influences the crystal packing of halogenated organic compounds. nih.gov In this molecule, the iodine, bromine, and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the oxygen atoms of the carbonyl group.

A hypothetical representation of potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Halogen BondingI, Br, ClO (carbonyl)Formation of synthons that guide the crystal lattice assembly.
Hydrogen BondingC-H (aromatic, methyl)O (carbonyl)Stabilization of the crystal structure through the formation of extended networks.
π-π StackingAromatic RingAromatic RingContribution to the overall cohesive energy of the crystal.

Strategies for Resolving Crystallographic Anomalies (Disorder, Twinning)

Crystallographic anomalies such as disorder and twinning can occur in organic molecules, including halogenated aromatic compounds. wikipedia.org Disorder arises when a molecule or a part of it occupies multiple positions within the crystal lattice. wikipedia.org For this compound, disorder could potentially involve the rotational orientation of the methyl ester group or even positional disorder of the halogen atoms if the crystallographic symmetry allows.

Twinning is another anomaly where two or more single crystals are intergrown in a symmetrical manner. This can complicate the interpretation of diffraction data.

Strategies to resolve these anomalies include:

Low-Temperature Data Collection: Collecting diffraction data at low temperatures can often reduce thermal motion and may resolve disorder by "freezing out" a single conformation.

Advanced Refinement Models: Utilizing sophisticated refinement software to model the disordered components with appropriate occupancy factors.

Careful Data Analysis: For twinning, specialized software can be used to identify the twin law and deconvolute the diffraction data from the different twin domains.

Application of Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques are powerful tools for the detailed characterization of organic compounds.

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS would be invaluable for identifying and quantifying any volatile impurities or byproducts from its synthesis. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then provides mass-to-charge ratio data for each separated component, allowing for their identification by comparing the fragmentation patterns with spectral libraries.

A hypothetical GC-MS analysis of a sample of this compound might reveal the presence of starting materials or side-products from the halogenation or esterification reactions.

Retention Time (min)Compoundm/z of Major Fragments
10.5Methyl 3-bromo-5-chlorobenzoate248, 217, 189, 154
12.2This compound374, 343, 247, 154
13.8Methyl 3,5-dibromo-4-iodobenzoate418, 387, 291, 154

LC-MS is a complementary technique to GC-MS, particularly useful for the analysis of non-volatile and thermally labile compounds. It would be employed to analyze the purity of this compound and to monitor the progress of its synthesis. The liquid chromatograph separates the components of a mixture in a liquid mobile phase, and the mass spectrometer provides structural information. Benzoyl chloride derivatization can be used in LC-MS to improve retention and ionization of certain analytes. chromatographyonline.com

A typical LC-MS analysis could be used to track the consumption of reactants and the formation of the product over time.

Retention Time (min)Compound[M+H]+
5.33-Bromo-5-chloro-4-iodobenzoic acid359
8.1This compound375

The coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unparalleled level of structural information for complex mixtures. HPLC-NMR allows for the acquisition of NMR spectra of individual components separated by the HPLC column, which is crucial for the unambiguous identification of isomers. HPLC-MS provides accurate mass information, further confirming the identity of the separated compounds. This combination would be particularly useful for the detailed characterization of a crude reaction mixture in the synthesis of this compound, enabling the definitive identification of all major and minor components.

Thermal Analysis Methods (e.g., TG/DSC-FTIR) for Decomposition Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, indicating thermal events such as melting, crystallization, and decomposition.

Coupling TGA and DSC with Fourier Transform Infrared Spectroscopy (FTIR) allows for the identification of the gaseous products evolved during the decomposition of the sample. For this compound, a TG/DSC-FTIR analysis would reveal its decomposition temperature and the nature of the volatile fragments released upon heating, which could include carbon dioxide, carbon monoxide, and halogenated organic compounds. The thermal decomposition of polycyclic aromatic hydrocarbons often proceeds through the release of smaller, more volatile molecules. rsc.org

A hypothetical thermal analysis data summary is presented below.

TechniqueObservationTemperature (°C)Interpretation
DSCEndothermic Peak150-160Melting
TGAMass Loss> 250Onset of Decomposition
TG-FTIREvolved Gas Analysis> 250Detection of CO2, CO, HBr, HCl, and organic fragments

Theoretical and Computational Chemistry Investigations of Methyl 3 Bromo 5 Chloro 4 Iodobenzoate

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov For methyl 3-bromo-5-chloro-4-iodobenzoate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation. researchgate.net This process, known as geometry optimization, calculates key structural parameters.

The optimization would reveal the planarity of the benzene (B151609) ring, with slight distortions caused by the steric hindrance of the bulky halogen substituents. The bond lengths and angles are influenced by the electronic effects of the halogens and the methyl ester group. The electron-withdrawing nature of the halogens and the ester group affects the electron density distribution across the aromatic ring.

Interactive Data Table: Predicted Geometrical Parameters Below are the anticipated optimized geometrical parameters for this compound, derived from DFT calculations.

ParameterAtom 1Atom 2Predicted Value
Bond LengthC(ar)C(ar)~1.39 Å
Bond LengthC(ar)C(ester)~1.50 Å
Bond LengthCBr~1.90 Å
Bond LengthCCl~1.74 Å
Bond LengthCI~2.10 Å
Bond LengthC=O~1.21 Å
Bond AngleC-C-C (ring)~120°
Bond AngleC-C-Br~120°
Bond AngleC-C-I~120°

Note: These values are typical estimates for similar aromatic compounds. Actual calculated values may vary slightly.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum is invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks. nih.gov

For this compound, key predicted vibrational frequencies would include the C=O stretching of the ester group, aromatic C-C stretching, C-H bending, and the characteristic C-X (X=Br, Cl, I) stretching and bending modes. Each of these vibrations appears in a distinct region of the infrared spectrum, providing a unique fingerprint for the molecule.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies The following table presents the predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchEster1720-1740
C-O StretchEster1250-1300
Aromatic C=C StretchBenzene Ring1450-1600
C-H StretchAromatic3000-3100
C-Cl StretchChloro group600-800
C-Br StretchBromo group500-650
C-I StretchIodo group480-600

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Frontier Molecular Orbitals (FMO) for Reactivity Prediction

The reactivity of a molecule can be effectively predicted by analyzing its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

The MEP surface maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. researchgate.net For this compound, negative regions (red/yellow), which are susceptible to electrophilic attack, are expected around the carbonyl oxygen and the electronegative halogen atoms. Positive regions (blue), indicating sites for nucleophilic attack, would be located around the hydrogen atoms of the methyl group and the aromatic ring.

Interactive Data Table: Predicted FMO Properties This table outlines the predicted quantum chemical properties related to the reactivity of this compound.

PropertyPredicted Value (eV)Implication
HOMO Energy-6.5 to -7.5Electron-donating ability
LUMO Energy-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Gap4.5 to 5.5Chemical reactivity and stability

Calculation of Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. Computational methods can accurately calculate BDEs, providing insight into the relative stability of different bonds within a molecule. For this compound, the BDEs of the three carbon-halogen bonds (C-Br, C-Cl, C-I) are of particular interest.

The strength of carbon-halogen bonds generally decreases down the group in the periodic table (C-Cl > C-Br > C-I). quora.com Therefore, it is predicted that the C-I bond will have the lowest BDE, making it the most likely site for radical reactions or cleavage in certain chemical transformations. rsc.orgucsb.edu

Interactive Data Table: Predicted Carbon-Halogen Bond Dissociation Energies The table below shows the estimated BDEs for the carbon-halogen bonds present in the molecule.

BondPredicted BDE (kJ/mol)Relative Reactivity
C-Cl~397Least Reactive
C-Br~335Moderately Reactive
C-I~272Most Reactive

Note: These values are based on general trends for aryl halides and may be influenced by the presence of other substituents.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. arxiv.orgethz.ch This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. nih.gov

For this compound, one could model various reactions, such as nucleophilic aromatic substitution. Given the calculated BDEs, a reaction involving the displacement of the iodide atom would likely have the lowest activation energy barrier compared to the displacement of bromide or chloride. Computational modeling can confirm this by locating the respective transition states and calculating their energies, thus elucidating the regioselectivity of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their activity. leidenuniv.nl While often used for biological applications, QSAR can also be applied to predict chemical reactivity and selectivity, excluding biological contexts. nih.gov

For a series of related halobenzoates, a QSAR model could be developed to predict a specific reactive property, such as the rate constant for a substitution reaction. Molecular descriptors calculated for this compound and its analogues would be used as variables in this model. Relevant descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges on the halogen-bearing carbons. nih.gov

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

By correlating these descriptors with experimentally determined reactivity data for a training set of molecules, a predictive QSAR model could be generated. This model could then be used to estimate the reactivity of this compound without the need for further experiments, demonstrating the predictive power of computational chemistry in understanding chemical selectivity. ajpchem.org

Methyl 3 Bromo 5 Chloro 4 Iodobenzoate As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Scaffolds

The strategic placement of three different halogens on the aromatic ring of methyl 3-bromo-5-chloro-4-iodobenzoate provides chemists with a powerful tool for the stepwise and regioselective construction of complex organic scaffolds. The distinct reactivity of the C-I, C-Br, and C-Cl bonds towards various cross-coupling reactions is the cornerstone of its utility in this context. Generally, the reactivity of these bonds in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. This predictable difference in reactivity allows for selective functionalization at each halogenated position.

For instance, a Sonogashira coupling can be performed selectively at the most reactive C-I bond, introducing an alkyne moiety while leaving the C-Br and C-Cl bonds intact for subsequent transformations. The resulting product can then undergo a Suzuki or Stille coupling at the C-Br position, followed by a Buchwald-Hartwig amination or another coupling reaction at the least reactive C-Cl position. This sequential approach enables the synthesis of highly substituted and complex aromatic cores that would be challenging to access through other methods.

Table 1: Sequential Cross-Coupling Reactions of this compound

StepReaction TypePositionReagentCatalyst SystemProduct Functionality
1Sonogashira CouplingC4-ITerminal AlkynePd(PPh₃)₂Cl₂, CuIAryl-Alkyne
2Suzuki CouplingC3-BrArylboronic AcidPd(OAc)₂, SPhosBiaryl
3Buchwald-Hartwig AminationC5-ClAminePd₂(dba)₃, XantphosAryl-Amine

This table illustrates a potential synthetic sequence. The choice of catalysts, ligands, and reaction conditions would need to be optimized for each specific substrate.

Development of Advanced Materials and Supramolecular Assemblies

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials and supramolecular assemblies. The presence of multiple halogen atoms allows for the formation of halogen bonds, which are non-covalent interactions that can be used to control the self-assembly of molecules into well-defined architectures. The strength of these halogen bonds depends on the polarizability of the halogen atom, following the trend I > Br > Cl. This hierarchy of interaction strengths can be exploited to direct the formation of specific supramolecular structures.

Furthermore, the aromatic core of the molecule can participate in π-π stacking interactions, which, in conjunction with halogen bonding, can lead to the formation of highly ordered crystalline materials with interesting photophysical or electronic properties. By systematically modifying the substituents through the cross-coupling reactions described above, the electronic properties of the molecule can be tuned, potentially leading to the development of new organic semiconductors, liquid crystals, or porous materials for gas storage and separation.

Derivatization Strategies for Introducing New Functionalities

The methyl ester group and the three halogen atoms of this compound serve as handles for a wide range of derivatization strategies to introduce new functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. The carboxylic acid functionality can also be used to anchor the molecule to surfaces or to incorporate it into larger molecular systems.

The halogen atoms, as previously discussed, are ripe for participation in a plethora of cross-coupling reactions. Beyond the standard Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other transformations such as Heck coupling, Stille coupling, and cyanation can be employed to introduce a diverse array of functional groups. This versatility allows for the synthesis of a large library of derivatives from a single starting material, which is highly valuable in medicinal chemistry for structure-activity relationship studies and in materials science for the fine-tuning of material properties.

Table 2: Potential Derivatization Reactions of this compound

Reaction SiteReaction TypeReagent(s)Introduced Functionality
C1-EsterHydrolysisLiOH, H₂O/THFCarboxylic Acid
C1-EsterAminationR₂NH, HeatAmide
C4-IodoHeck CouplingAlkene, Pd(OAc)₂Aryl-Alkene
C3-BromoCyanationKCN, Pd(PPh₃)₄Nitrile
C5-ChloroThiolationThiol, Pd catalystAryl-Thioether

This table provides examples of potential derivatization reactions. Specific conditions would need to be developed for each transformation.

Role in Polymer Synthesis

This compound can serve as a multifunctional monomer in the synthesis of novel polymers. The presence of multiple reactive sites allows for its incorporation into polymer chains through various polymerization techniques. For instance, it can be used as a cross-linking agent in polymerization reactions, where the different halogen atoms react with growing polymer chains to form a three-dimensional network.

Furthermore, by converting the methyl ester to a polymerizable group, such as a vinyl or an acrylate (B77674) group, the molecule can be used as a monomer in radical or controlled polymerization processes. The resulting polymers would have halogen atoms pendant to the polymer backbone, which could be further functionalized in post-polymerization modification reactions. This approach allows for the synthesis of functional polymers with tailored properties for applications in areas such as coatings, adhesives, and advanced composites. The differential reactivity of the halogens could also be exploited to create polymers with complex architectures, such as hyperbranched or dendritic polymers.

Future Directions and Emerging Research Avenues in Polyhalogenated Aromatic Ester Chemistry

Development of Novel Catalytic Systems for Site-Selective Functionalization

The selective functionalization of a specific carbon-halogen bond in a polyhalogenated molecule is a formidable challenge due to the similar reactivities of the different halogens. The typical reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which allows for a degree of inherent selectivity. fiveable.me However, achieving high selectivity, especially when steric and electronic factors are not strongly differentiating, requires the development of sophisticated catalytic systems.

Recent research has focused on the design of ligands for transition metal catalysts, primarily palladium, that can discriminate between different C-X bonds based on subtle electronic and steric differences. acs.orgnih.govnih.govacs.orgresearchgate.net For a molecule like Methyl 3-bromo-5-chloro-4-iodobenzoate, the C-I bond is the most likely to react first under standard cross-coupling conditions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. Following the initial reaction at the iodo-position, subsequent functionalization of the bromo- and chloro-substituents would require progressively harsher reaction conditions.

Future advancements will likely involve the development of "switchable" catalytic systems where the selectivity can be tuned by external stimuli, such as light or temperature, or by the addition of specific additives. Furthermore, the exploration of catalysts based on more abundant and less expensive metals like nickel and copper is an active area of research that promises to provide more sustainable and economical solutions for the site-selective functionalization of polyhalogenated aromatic esters.

Table 1: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

HalogenBond Dissociation Energy (kcal/mol)Relative Reactivity
Iodo~65Highest
Bromo~81Intermediate
Chloro~96Lowest

This table provides generalized data and the actual reactivity can be influenced by the specific substrate and reaction conditions.

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of complex organic molecules, including polyhalogenated aromatic esters, traditionally relies on batch processing. However, this approach often suffers from issues related to scalability, safety, and process control. Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful alternative that addresses many of these limitations. researchgate.netvapourtec.comuq.edu.aumdpi.comucd.ie

For the synthesis of compounds like this compound, a potential synthetic route could involve the multi-step halogenation of a benzoic acid precursor followed by esterification. researchgate.netmdpi.comrsc.org Each of these steps can be translated into a continuous flow process, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and enhanced safety, especially when handling hazardous reagents like elemental halogens.

Furthermore, the integration of in-line purification and analysis techniques within a continuous flow setup can enable a fully automated "synthesis machine" for the on-demand production of polyhalogenated aromatic esters and their derivatives. This approach is particularly attractive for the pharmaceutical industry, where the rapid synthesis of compound libraries for drug discovery is essential.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The vast and complex landscape of chemical reactions presents a significant challenge for chemists seeking to design efficient and selective synthetic routes. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools to navigate this complexity. rsc.orgsemanticscholar.orgresearchgate.netnih.gov By training algorithms on large datasets of known reactions, ML models can predict the outcome of a reaction, suggest optimal reaction conditions, and even propose novel synthetic pathways.

In the context of polyhalogenated aromatic esters, ML can be employed to predict the site-selectivity of functionalization reactions. rsc.orgsemanticscholar.org For a molecule with multiple potential reaction sites like this compound, an ML model could analyze the electronic and steric environment of each halogen and predict the most likely site of reaction under a given set of conditions. This predictive power can save significant time and resources by reducing the need for extensive experimental screening.

In Situ Spectroscopic Monitoring Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Traditional analytical techniques often rely on the analysis of quenched reaction aliquots, which may not accurately represent the reactive species present in the reaction mixture. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, allow for the real-time monitoring of reacting systems, providing invaluable insights into reaction kinetics and the identity of transient intermediates. nih.govresearchgate.netrsc.orgcardiff.ac.ukresearchgate.net

For the study of reactions involving polyhalogenated aromatic esters, in situ NMR can be used to follow the consumption of the starting material and the formation of products and intermediates. For instance, in a Grignard reaction involving a polyhalogenated substrate, in situ NMR could help to elucidate the formation and stability of the Grignard reagent and monitor its subsequent reaction. nih.govresearchgate.net Similarly, in situ Raman spectroscopy can provide information about the vibrational modes of molecules and can be particularly useful for monitoring reactions in heterogeneous systems or under harsh conditions.

By combining in situ spectroscopic data with computational modeling, researchers can build detailed mechanistic models of complex catalytic cycles, leading to a more rational design of catalysts and reaction conditions for the selective functionalization of polyhalogenated aromatic esters.

Exploration of New Bond-Forming Reactions for Highly Substituted Arenes

While traditional cross-coupling reactions are powerful tools for the synthesis of substituted arenes, there is a continuous drive to develop new bond-forming reactions that offer novel reactivity and selectivity. The field of C-H activation, for example, aims to directly functionalize carbon-hydrogen bonds, which are ubiquitous in organic molecules. sciforum.netyoutube.comresearchgate.netrsc.org For polyhalogenated aromatic esters, the development of methods for the selective C-H functionalization of the aromatic ring would open up new avenues for molecular diversification.

Furthermore, the exploration of novel cycloaddition reactions and other multicomponent reactions provides efficient ways to construct highly substituted aromatic rings from simple precursors. These methods can offer access to substitution patterns that are difficult to achieve through traditional functionalization approaches. As our understanding of chemical reactivity deepens, we can expect the discovery of new and innovative bond-forming reactions that will further expand the synthetic utility of polyhalogenated aromatic esters like this compound.

Q & A

Q. What are the established synthetic routes for Methyl 3-Bromo-5-chloro-4-iodobenzoate?

The compound can be synthesized via regioselective cross-coupling reactions (e.g., Heck or Sonogashira couplings) using halogenated benzoic acid derivatives as precursors. For example, methyl 3-bromo-5-iodobenzoate derivatives are prepared through sequential halogenation and esterification steps, often requiring controlled reaction conditions to avoid undesired substitutions . Purification typically involves column chromatography under inert atmospheres due to light sensitivity .

Q. What are the critical physicochemical properties of this compound?

Key properties include:

  • Molecular formula : C8_8H5_5BrClIO2_2 (analogous to derivatives in )
  • Molecular weight : ~371.3 g/mol (estimated from similar structures )
  • Solubility : Limited solubility in polar solvents (e.g., <0.35 g/L in water at 25°C), necessitating DMSO or DMF for experimental handling .
  • Stability : Light-sensitive; store under inert gas (N2_2/Ar) at –20°C, away from oxidizing agents .

Q. How is structural characterization performed for this compound?

Use single-crystal X-ray diffraction to resolve halogen positioning and confirm regiochemistry . Complement with 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify substituent integration and 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized). Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during synthesis?

Regioselectivity in multi-halogenated systems is controlled by:

  • Catalyst choice : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Heck couplings favor specific halogen reactivity .
  • Reaction temperature : Lower temperatures (e.g., 60°C) reduce side reactions in iodination steps .
  • Protecting groups : Temporarily block reactive sites (e.g., –OH or –NH2_2) using acetyl or TIPS groups to direct substitutions .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a multifunctional building block for:

  • Thromboxane receptor antagonists : Via coupling with sulfonamide or fluorobenzyl groups .
  • Anti-inflammatory agents : Structural analogs (e.g., Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) modulate immune responses .
  • Triazine-based therapeutics : Used in triazine derivatives for targeted drug delivery .

Q. How do steric and electronic effects of substituents influence reactivity?

  • Steric hindrance : Bulky groups (e.g., –I or –Br) at positions 3 and 4 slow nucleophilic attacks, favoring electrophilic pathways .
  • Electronic effects : Electron-withdrawing halogens (Cl, Br) activate the aromatic ring for cross-coupling but deactivate it toward Friedel-Crafts reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.